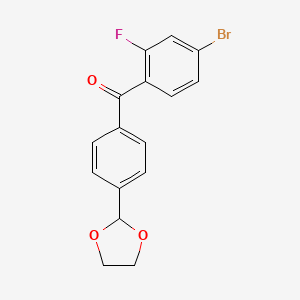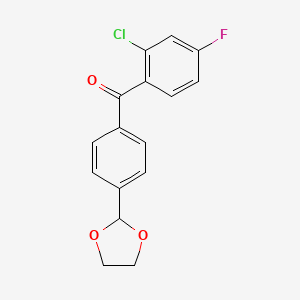![molecular formula C17H23NO3 B1328123 (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119449-76-1](/img/structure/B1328123.png)
(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is a synthetic molecule that features a methoxyphenyl group and a 2-methylpiperidinyl-methyl moiety attached to an acrylic acid backbone. The structure of this compound suggests potential reactivity typical of acrylic acids, such as participation in copolymerization reactions, as well as the possibility of interactions due to the piperidine and methoxy substituents.
Synthesis Analysis
The synthesis of related mesogenic acrylate monomers has been demonstrated, such as the synthesis of 4-(2,2,6,6-tetramethylpiperidyl-4-oxy)phenyl 4′-(6-acryloyloxyhexyl)benzoate, which was later copolymerized to yield a nitroxide-containing liquid-crystalline side-chain polymer . Although the exact synthesis of (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is not detailed in the provided papers, the methodologies used in similar syntheses could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds similar to (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid has been studied using X-ray crystallography. For instance, the E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were separated and their crystal structures determined, highlighting the importance of stereochemistry in such molecules . This information is crucial for understanding the physical properties and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of acrylic acid derivatives can be complex. For example, the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid involved a novel reaction dependent on the electronegativity of the substituents on the benzene ring . This suggests that the electronic effects of the methoxy and piperidinyl-methyl groups in (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid would play a significant role in its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of methoxy and piperidinyl groups is likely to affect the solubility, boiling point, and potential for intermolecular interactions. While the provided papers do not directly address the properties of (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid, they do offer insights into the behavior of structurally related compounds .
科学的研究の応用
1. Asymmetric Hydrogenation
A key application in scientific research is asymmetric hydrogenation. For example, a study explored the asymmetric hydrogenation of similar acrylic acid derivatives to achieve high yields and optical purity using specific catalysts (Stoll & Süess, 1974).
2. Polymer Synthesis
This chemical compound plays a role in polymer synthesis. Research has demonstrated its use in creating polymers with unique electronic properties, particularly in the context of photoinduced birefringence behavior (Cao et al., 2008).
3. Hydrogel Modification
Another application is in the modification of hydrogels. A study conducted radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, demonstrating the potential of acrylic acid derivatives in enhancing the properties of hydrogels (Aly & El-Mohdy, 2015).
4. Sensitizer for Solar Cells
In the field of renewable energy, certain derivatives of this compound have been engineered as organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, showed high conversion efficiency (Kim et al., 2006).
5. Corrosion Inhibition
The compound has also been used in studies related to corrosion inhibition. For instance, research on self-assembled films of similar acrylic acid derivatives on iron surfaces showed promising results in protecting against corrosion (Zhang et al., 2009).
6. Synthesis of Arylpiperidines
The compound is instrumental in the synthesis of arylpiperidines, providing an alternative route to these compounds which are significant in various chemical syntheses (Loozen & Brands, 2010).
7. Copolymerization Studies
Studies have utilized acrylic acid derivatives in copolymerization processes, particularly in creating polymers for various applications including adhesives and coatings (Skupov et al., 2007).
特性
IUPAC Name |
(E)-3-[4-methoxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-5-3-4-10-18(13)12-15-11-14(7-9-17(19)20)6-8-16(15)21-2/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,19,20)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOZCLWZMGDZBM-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)



![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)
![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)





